
2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate is a chemical compound with potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It may also have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate has antioxidant and anti-inflammatory effects in vitro. It has been shown to reduce oxidative stress and inflammation in various cell types, including macrophages and endothelial cells. It may also have potential applications in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate in lab experiments is its potential antioxidant and anti-inflammatory properties, which may be useful in studying cellular processes related to oxidative stress and inflammation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research related to 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate. These include:
1. Further studies to elucidate its mechanism of action and potential therapeutic applications in various diseases.
2. Synthesis of analogs of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate with improved properties, such as increased solubility or potency.
3. Investigation of the potential use of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate as a starting material for the synthesis of other compounds with potential therapeutic applications.
4. Development of new methods for the synthesis of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate that are more efficient and cost-effective.
In conclusion, 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate is a chemical compound with potential applications in scientific research. Its antioxidant and anti-inflammatory properties make it a promising candidate for further investigation in various fields, including organic and medicinal chemistry. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate involves the reaction between 4-methylacetophenone and 4-nitrobenzaldehyde in the presence of a base catalyst such as potassium carbonate. The reaction takes place in anhydrous ethanol and requires refluxing for several hours. The resulting product is then purified through recrystallization.
Scientific Research Applications
2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate has potential applications in scientific research, particularly in the field of organic chemistry. It can be used as a starting material for the synthesis of other compounds or as a reagent in various chemical reactions. It may also have applications in medicinal chemistry, as it has been shown to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-13-2-7-15(8-3-13)17(20)12-24-18(21)11-6-14-4-9-16(10-5-14)19(22)23/h2-11H,12H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQVEHZNHDPBPS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


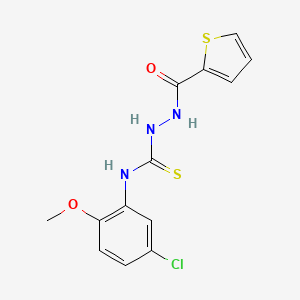
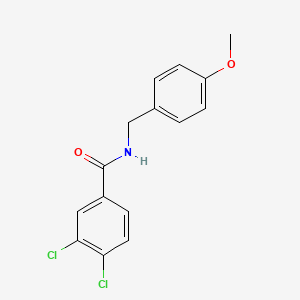
![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)
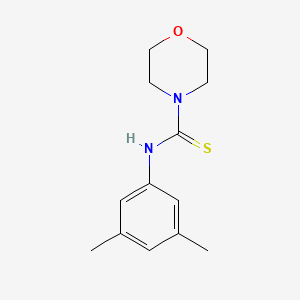
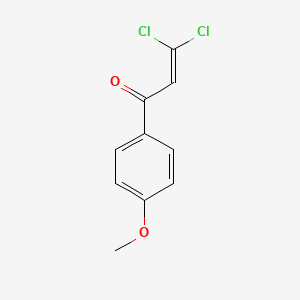


![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)
![6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5821534.png)
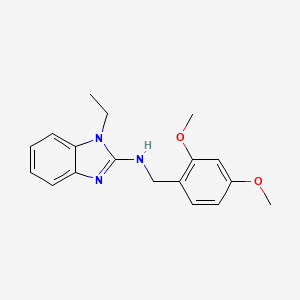
![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5821567.png)